2-(2-(4-Methylpiperidin-1-yl)acetamido)-5-phenylthiophene-3-carboxamide
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Description
This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains an acetamido group and a phenylthiophene group, which are common in various organic compounds.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, cyclizations, and substitutions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which are commonly used to analyze the structure of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine derivatives, for example, are known to undergo a variety of intra- and intermolecular reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-7-9-22(10-8-13)12-17(23)21-19-15(18(20)24)11-16(25-19)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H2,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWASTQMEHNKSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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